An In-depth Technical Guide to Fmoc-NH-PEG11-CH2COOH: A Versatile Linker for Bioconjugation and Drug Development
An In-depth Technical Guide to Fmoc-NH-PEG11-CH2COOH: A Versatile Linker for Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-NH-PEG11-CH2COOH is a heterobifunctional crosslinker that plays a crucial role in modern bioconjugation, peptide synthesis, and the development of targeted therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This guide provides a comprehensive overview of its chemical properties, applications, and detailed experimental protocols to facilitate its effective use in research and development.
This molecule features three key components: a fluorenylmethyloxycarbonyl (Fmoc) protected amine, a hydrophilic 11-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid. This unique structure allows for selective and sequential conjugation reactions. The Fmoc group provides a temporary protecting group for the amine, which can be deprotected under basic conditions. The PEG spacer enhances solubility and reduces immunogenicity of the resulting conjugate. The terminal carboxylic acid allows for conjugation to primary amines through the formation of a stable amide bond.
Chemical Properties and Data Presentation
Fmoc-NH-PEG11-CH2COOH is a well-defined molecule with specific physicochemical properties that are critical for its application in sensitive biological systems.
| Property | Value | Source(s) |
| Molecular Formula | C39H59NO15 | [1] |
| Molecular Weight | 781.88 g/mol | [1][2] |
| Appearance | White to off-white solid or viscous liquid | [1] |
| Purity | ≥95% | [2][3] |
| Solubility | Soluble in DMF, DMSO, and water | |
| Storage Conditions | -20°C, protected from light and moisture | [3] |
Key Applications
The unique trifunctional nature of Fmoc-NH-PEG11-CH2COOH makes it a versatile tool in several areas of biomedical research.
Solid-Phase Peptide Synthesis (SPPS)
In SPPS, this linker can be incorporated into a peptide sequence to introduce a PEG spacer with a terminal carboxylic acid. This is particularly useful for modifying the pharmacokinetic properties of a peptide or for providing a site for further conjugation.
Antibody-Drug Conjugates (ADCs)
Fmoc-NH-PEG11-CH2COOH can be used to link a cytotoxic payload to an antibody. The carboxylic acid end can be conjugated to an amine on the drug, and after deprotection of the Fmoc group, the newly exposed amine can be attached to a modified antibody. The PEG spacer helps to improve the solubility and stability of the final ADC.
PROTACs Development
As a PROTAC linker, it connects a ligand for a target protein and a ligand for an E3 ubiquitin ligase. The length and flexibility of the PEG11 chain can be critical for inducing the formation of a productive ternary complex, leading to the degradation of the target protein.
Nanoparticle Functionalization
The linker can be used to attach targeting ligands or therapeutic molecules to the surface of nanoparticles. The carboxylic acid can be coupled to amines on the nanoparticle surface, and the deprotected amine can then be used to attach other functionalities.
Experimental Protocols
The following are detailed, representative protocols for the use of Fmoc-NH-PEG11-CH2COOH. These should be considered as starting points and may require optimization for specific applications.
Protocol 1: General Procedure for Amide Coupling of Fmoc-NH-PEG11-CH2COOH to an Amine-Containing Molecule
This protocol describes the activation of the carboxylic acid of Fmoc-NH-PEG11-CH2COOH and its subsequent reaction with a primary amine.
Materials:
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Fmoc-NH-PEG11-CH2COOH
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Amine-containing molecule (e.g., a small molecule drug)
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N,N'-Dicyclohexylcarbodiimide (DCC) or (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (HATU)
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N-Hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt)
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N,N-Dimethylformamide (DMF), anhydrous
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Diisopropylethylamine (DIPEA)
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Reaction vessel
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Magnetic stirrer and stir bar
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High-Performance Liquid Chromatography (HPLC) for reaction monitoring and purification
Procedure:
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Dissolution: Dissolve Fmoc-NH-PEG11-CH2COOH (1.0 eq) in anhydrous DMF.
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Activation:
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For DCC/NHS coupling: Add NHS (1.1 eq) and DCC (1.1 eq) to the solution. Stir at room temperature for 1-2 hours. A white precipitate of dicyclohexylurea (DCU) will form.
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For HATU/DIPEA coupling: Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution. Stir at room temperature for 15-30 minutes.
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Coupling: Add the amine-containing molecule (1.2 eq) dissolved in a minimal amount of DMF to the activated linker solution.
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Reaction: Stir the reaction mixture at room temperature for 4-24 hours. Monitor the reaction progress by HPLC.
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Work-up and Purification:
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If using DCC, filter off the DCU precipitate.
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Dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and wash with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash chromatography or preparative HPLC.
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Protocol 2: Fmoc Deprotection
This protocol describes the removal of the Fmoc protecting group to expose the primary amine.
Materials:
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Fmoc-protected conjugate from Protocol 4.1
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20% Piperidine in DMF (v/v)
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DMF
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Reaction vessel
Procedure:
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Dissolution: Dissolve the Fmoc-protected conjugate in DMF.
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Deprotection: Add the 20% piperidine in DMF solution to the reaction vessel.
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Reaction: Stir at room temperature for 30 minutes.
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Work-up: Concentrate the reaction mixture under reduced pressure to remove the piperidine. The resulting amine-PEG11-CH2COOH-conjugate can be purified by HPLC or used directly in the next step.
Visualizations
Chemical Structure and Reaction Scheme
Caption: Chemical structure of Fmoc-NH-PEG11-CH2COOH and a general workflow for bioconjugation.
Representative Signaling Pathway Inhibition by an ADC
This diagram illustrates a hypothetical scenario where an ADC, constructed using a PEG linker, targets a cancer cell surface receptor, leading to the internalization and release of a cytotoxic payload that inhibits a key signaling pathway.
Caption: An ADC utilizing a PEG linker inhibits a cancer cell signaling pathway.
Conclusion
Fmoc-NH-PEG11-CH2COOH is a highly valuable and versatile tool for researchers in the fields of chemistry, biology, and medicine. Its well-defined structure, which includes a protected amine, a hydrophilic PEG spacer, and a reactive carboxylic acid, allows for the precise and controlled synthesis of complex bioconjugates. The protocols and information provided in this guide are intended to serve as a comprehensive resource for the effective application of this linker in the development of innovative therapeutics and research tools. As with any chemical synthesis, appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood.
